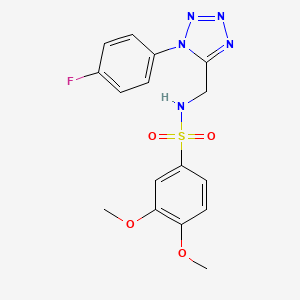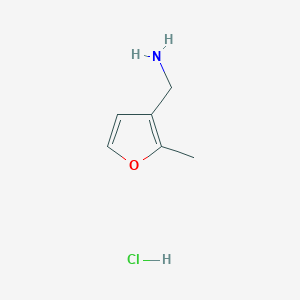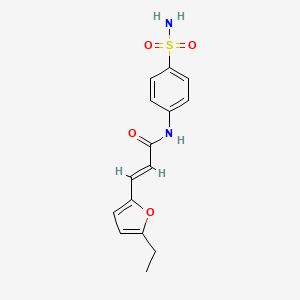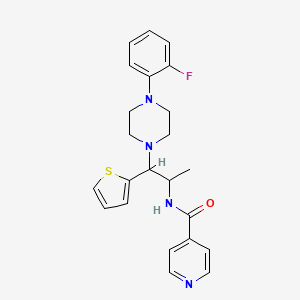![molecular formula C14H14N4O2 B2691905 2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 892294-87-0](/img/structure/B2691905.png)
2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The structure of this compound features a pyrazolo[4,3-d]pyrimidine core with an ethyl group at position 2 and a p-tolyl group at position 6, along with two keto groups at positions 5 and 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multicomponent reactions. One common method includes the reaction of aldehydes, guanidine, electron-deficient acetylenic compounds, tert-butyl isocyanide, and hydrazonoyle chloride in aqueous media . This method is advantageous due to its short reaction times, high product yields, and the ability to separate catalyst and product using simple procedures .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of efficient catalysts such as triethylamine can enhance the yield and purity of the final product . Additionally, the process can be optimized for scalability by adjusting reaction conditions such as temperature, pressure, and solvent systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazolo[4,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves the inhibition of endoplasmic reticulum stress, apoptosis, and the nuclear factor kappa B inflammatory pathway . The compound interacts with molecular targets such as activating transcription factor 4 and nuclear factor kappa B proteins, leading to reduced expression of stress markers and inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazole-pyrimidine hybrids: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also have a pyrimidine core and are known for their anti-inflammatory properties.
Uniqueness
2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both ethyl and p-tolyl groups, along with the keto functionalities, contributes to its diverse range of applications and mechanisms of action.
Propriétés
IUPAC Name |
2-ethyl-6-(4-methylphenyl)-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-3-17-8-11-12(16-17)13(19)18(14(20)15-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHLDRWENMLQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2691827.png)

![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2691829.png)

![2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2691831.png)

![2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691837.png)
![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2691839.png)
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2691840.png)
![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2691841.png)
![N-[(4-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2691843.png)

![Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2691845.png)
